![molecular formula C9H14N2 B3218219 (R)-2-Methyl-1-pyridin-3-yl-propylamine CAS No. 1187932-85-9](/img/structure/B3218219.png)
(R)-2-Methyl-1-pyridin-3-yl-propylamine
Overview
Description
(R)-2-Methyl-1-pyridin-3-yl-propylamine, also known as R-(-)-MPA, is a chiral amine that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of the neurotransmitter norepinephrine and is known to have a high affinity for the norepinephrine transporter (NET).
Scientific Research Applications
(R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the norepinephrine transporter (NET) and can inhibit the reuptake of norepinephrine in the brain. This mechanism of action makes it a potential candidate for the treatment of various neuropsychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
Mechanism of Action
(R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA acts as a selective inhibitor of the norepinephrine transporter (NET). It binds to the transporter protein and prevents the reuptake of norepinephrine into the presynaptic neuron, leading to an increase in the extracellular concentration of norepinephrine. This increase in norepinephrine levels is believed to be responsible for the therapeutic effects of this compound(-)-MPA.
Biochemical and Physiological Effects
This compound(-)-MPA has been shown to increase the levels of norepinephrine in the brain, which can lead to increased arousal, attention, and motivation. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, this compound(-)-MPA has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for substance abuse disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA in lab experiments is its high selectivity for the norepinephrine transporter (NET). This selectivity allows for more precise manipulation of norepinephrine levels in the brain. However, a limitation of using this compound(-)-MPA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over time.
Future Directions
There are several future directions for research on (R)-2-Methyl-1-pyridin-3-yl-propylamine(-)-MPA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and ADHD. Further studies are needed to determine the optimal dosing and duration of treatment for these disorders. Another area of interest is its potential as a treatment for substance abuse disorders. Future studies should explore the mechanisms underlying its effects on drug reinforcement and determine its potential for use in clinical settings. Finally, there is potential for the development of new analogs of this compound(-)-MPA with improved pharmacokinetic properties and selectivity for the norepinephrine transporter.
properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-3-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFGVEKRYFDMED-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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